Zolertine hydrochloride
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Overview
Description
Zolertine Hydrochloride is a chemical compound known for its role as an alpha-1 adrenoceptor antagonist. This compound is used primarily in scientific research to study its effects on various biological systems, particularly in the context of vasoconstriction and adrenergic receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zolertine Hydrochloride typically involves the reaction of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine with hydrochloric acid. The process begins with the preparation of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Zolertine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Zolertine Hydrochloride is widely used in scientific research due to its ability to interact with alpha-1 adrenoceptors. Some of its applications include:
Chemistry: Used as a research tool to study the effects of alpha-1 adrenoceptor antagonists on chemical reactions.
Biology: Used to investigate the role of alpha-1 adrenoceptors in various biological processes, including vasoconstriction and neurotransmission.
Medicine: Studied for its potential therapeutic applications in conditions involving abnormal vasoconstriction and hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Zolertine Hydrochloride exerts its effects by binding to alpha-1 adrenoceptors, which are G protein-coupled receptors involved in the regulation of vascular tone. By antagonizing these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin, used for hypertension and benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 adrenoceptor antagonist with similar applications
Uniqueness of Zolertine Hydrochloride: this compound is unique in its specific binding affinity and selectivity for alpha-1 adrenoceptors. It has been shown to have higher affinity for alpha-1D adrenoceptors compared to alpha-1A adrenoceptors, making it a valuable tool for studying the differential roles of these receptor subtypes .
Properties
CAS No. |
7241-94-3 |
---|---|
Molecular Formula |
C13H19ClN6 |
Molecular Weight |
294.78 g/mol |
IUPAC Name |
1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H |
InChI Key |
QVIZGERPBBPGRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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